2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide - 950305-91-6

2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Catalog Number: EVT-2804151
CAS Number: 950305-91-6
Molecular Formula: C21H18N4O3S3
Molecular Weight: 470.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[5-(3-Imidazol-1-yl-4-methanesulfonyl-phenyl)-4-methyl-thiazol-2-yl]-acetamide

Compound Description: N-[5-(3-Imidazol-1-yl-4-methanesulfonyl-phenyl)-4-methyl-thiazol-2-yl]-acetamide is a potent inhibitor of PI3K isoforms, useful in treating diseases treatable by inhibiting these isoforms. It is a key compound in a respiratory program.

Relevance: Both this compound and 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide share a core structure consisting of a thiazole ring connected to an acetamide group. Both compounds also feature a methanesulfonyl group attached to a phenyl ring. The presence of an imidazole ring further reinforces their structural similarity. The key difference lies in the position of the imidazole and methanesulfonyl groups on the phenyl ring, and the presence of a 2-phenyl substituent and a thiazol-2-yl group in the target compound. [, ]

N-[(4E)-arylidene-5-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl]-2-(2-methyl- 1, 3-thiazol-4-yl) acetamides

Compound Description: This series of compounds, with varying arylidene substituents, exhibits significant antioxidant and moderate antibacterial activity. They were synthesized by reacting 2-methyl thiazole-4-acetic acid hydrazide with various oxazolones.

Relevance: Similar to 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide, these compounds contain both thiazole and imidazole rings within their structure. The presence of an acetamide group further highlights the shared structural features. The primary difference lies in the linkage and substitution pattern of the thiazole and imidazole rings. In the target compound, the thiazole ring is directly linked to the acetamide nitrogen, whereas in these related compounds, the acetamide nitrogen connects to the imidazole ring.

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues

Compound Description: These analogues are synthesized using 2-butyl-5-chloro-1H-imidazole-4- carbaldehyde (BCFI), a significant intermediate and active metabolite of Losartan, making it relevant in medicinal applications. The synthesis involves reacting BCFI with a 2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide derivative, followed by reaction with substituted anilines.

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Compound Description: This compound is synthesized by reacting 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5- dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide. It features a thiazole ring connected to an acetamide group.

2-Substituted Phenoxy-N-(4-substituted Phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide Derivatives

Compound Description: This series of compounds, with diverse phenoxy and phenyl substituents, demonstrates promising antimicrobial activity against plant fungi and bacteria. Notably, some derivatives exhibit excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), surpassing the commercial antibacterial agent bismerthiazol.

Relevance: Sharing the core thiazole-acetamide linkage with 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide, this series represents another class of thiazole-containing acetamides. The major structural differences include the presence of a 1,2,4-triazole ring attached to the thiazole ring and a phenoxy group substituted at the 2-position of the acetamide group, features absent in the target compound.

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This series of bi-heterocyclic propanamides exhibits promising urease inhibitory activity while demonstrating low cytotoxicity. These compounds are synthesized by S-substitution of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with various electrophiles derived from anilines and 3-bromopropanoyl chloride.

Relevance: While both this series and 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide incorporate a thiazole ring, the structural connection and overall scaffold differ significantly. In the target compound, the thiazole ring is directly linked to the acetamide group, whereas in this series, the thiazole ring is part of a larger bi-heterocyclic system featuring an oxadiazole ring. Additionally, a propanamide group is present in this series instead of the acetamide found in the target compound.

2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide

Compound Description: This compound serves as a versatile intermediate for synthesizing various pyrazole, thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives. Its reactivity with different reagents like phenyl isothiocyanate, hydrazonyl chlorides, active methylene reagents, and benzaldehyde enables the creation of diverse heterocyclic structures.

Relevance: This compound, while featuring a pyrazole ring and an acetamide group, lacks the thiazole ring that is central to the structure of 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide. Further distinguishing features include the presence of a cyano group and a methylthio substituent on the pyrazole ring, not found in the target compound.

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocycles, incorporating a 1,3-thiazole and a 1,3,4-oxadiazole, exhibits potential therapeutic interest against Alzheimer's disease and diabetes. These compounds are synthesized by coupling various 1,3,4-oxadiazole derivatives with 2-bromo-N-(4-methyl-1,3- thiazol- 2-yl)acetamide.

Relevance: Sharing the thiazole-acetamide structural motif with 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide, this series exemplifies another class of thiazole-containing acetamides. Key structural differences lie in the presence of an oxadiazole ring linked to the thiazole ring via a sulfur atom and a 4-methyl substituent on the thiazole ring, which are absent in the target compound.

N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides

Compound Description: These compounds, with varying thio substituents, were investigated for their anticancer activity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells. One derivative, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, exhibited high selectivity against A549 cells.

MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide]

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist, demonstrating efficacy in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. Notably, MF498 exhibits good gastrointestinal tolerability and a renal effect similar to the selective cyclooxygenase 2 inhibitor MF-tricyclic.

Relevance: Although MF498 shares the acetamide group with 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide, their structures differ significantly. MF498 lacks the thiazole and imidazole rings characteristic of the target compound. It instead incorporates a complex polycyclic system and a sulfonyl group linked to the acetamide nitrogen.

N-[4-(5-{(Z)-[(5-oxo-2-sulfanyl-4,5-dihydro-1H-imidazol-1-yl)imino]methyl}furan-2-yl)phenyl]acetamide

Compound Description: This compound forms a Zn(II) complex, used to synthesize ZnO nanoparticles, which have potential applications in drug delivery for leukemia treatment.

Thien-3-yl-sulfonylamino (thio) carbonyl-triazolinones and substituted 4-HPPD inhibitors

Compound Description: These compounds, specifically the thien-3-yl-sulfonylamino (thio) carbonyl-triazolinones in combination with a specific 4-HPPD inhibitor, are described as herbicides. [, ] Their efficacy is further enhanced by the inclusion of compounds that improve compatibility with crop plants. [, ]

Relevance: While 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide includes a thiazole ring and a sulfonyl group, its structure differs significantly from these herbicides. The herbicides lack the thiazole-acetamide structural motif and incorporate triazolinone rings, thiophene rings, and a specific 4-HPPD inhibitor not found in the target compound. [, ]

2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles

Compound Description: This series of 4-arylsulfonyl-1,3-oxazoles demonstrates anticancer activity against various cancer cell lines. Notably, one compound exhibits high activity against the CNS cancer lines SNB75 and SF-539, while others show potent activity against the Non-Small Cell Lung Cancer line HOP-92 and the Lung line NCI-H226.

Relevance: Although sharing the sulfonyl group with 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide, this series lacks the thiazole and imidazole rings characteristic of the target compound. Instead, these compounds feature an oxazole ring, a structural element absent in the target compound.

Benzodiazepines Bearing Benzimidazole / Benzothiazole and Indole Moieties

Compound Description: These compounds, synthesized by cyclization of chalcones with substituted ortho-phenylenediamine, exhibit potent antimicrobial and antioxidant activity. [, ] The chalcones are prepared by Claisen–Schmidt condensation of various substituted indole-3-carboxaldehydes with 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-acetylphenyl) acetamide.

Heterocyclic Compounds Derived From 2-Amino Benzothiazole

Compound Description: This research focuses on synthesizing five and six-membered heterocyclic compounds, including substituted imidazoles, triazines, and thiazolidines, derived from 2-amino benzothiazole. The synthesis involves reacting N-(1,3benzothiazol-2-yl)-2-chloro acetamide with various reagents like urea, thiourea, thiosemicarbazide, and ammonium thiocyanate.

Relevance: While these compounds share the thiazole ring with 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide, they are structurally distinct. These compounds lack the imidazole ring and the acetamide group present in the target compound. The focus of this research is on forming various heterocyclic rings fused to the benzothiazole moiety, not present in the target compound.

fac-99mTc(OH(2))(3)(CO)(3)+ Compounds Based on Flutamide

Compound Description: These compounds are single photon emission computed tomography (SPECT) imaging agents designed for targeting androgen receptors, which are overexpressed in prostate cancers. They utilize the radioactive imaging species fac-99mTc(OH(2))(3)(CO)(3)+ and are based on the structure of Flutamide, a nonsteroidal antiandrogen drug.

Relevance: These compounds are significantly different from 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide in both structure and function. They lack the thiazole, imidazole, and acetamide moieties present in the target compound. Instead, they incorporate a Flutamide derivative, various bifunctional chelating ligands, and the radioactive imaging species fac-99mTc(OH(2))(3)(CO)(3)+.

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-bromophenyl)thiazol-2-amine Based Azo Dyes

Compound Description: This compound serves as a coupling component for synthesizing a series of heteroaryl azo dyes. The dyes are prepared by diazotizing various aromatic amines and coupling the resultant diazonium salts with N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-bromophenyl)thiazol-2-amine. These dyes exhibit good dyeing performance on polyester and nylon fabrics, with good depth, brightness, and leveling properties.

Heterocyclic Compounds Derived From 2-Aminobenzimidazole

Compound Description: This research involves synthesizing various heterocyclic compounds, including thiazolidine, imidazolidine, oxazole, imidazole, and pyridine derivatives, starting from 2-aminobenzimidazole. The synthesis involves reacting 2-aminobenzimidazole with various reagents like benzaldehyde derivatives, α-amino acids, thioglycollic acid, chloroacetyl chloride, urea, thiourea, thiosemicarbazide, 2-aminobenzimidazole, and 2-aminopyridine.

Relevance: While these compounds belong to diverse heterocyclic classes, they are distinct from 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide. The target compound specifically incorporates a thiazole ring and an acetamide group, both absent in the compounds discussed in this research. This research focuses on utilizing 2-aminobenzimidazole as a starting material for synthesizing a range of heterocyclic structures.

N-(substituted phenyl)-2-[(5-substituted)-1,3,4-thiazol-2-yl)]acetamide Derivatives

Compound Description: These compounds, containing a 1,3,4-thiadiazole ring, were synthesized and evaluated for their antimicrobial and antifungal activities. The compounds were prepared by reacting N-(substituted phenyl)-2-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide with various secondary amines.

N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide Derivatives

Compound Description: This series of thiazolidin-4-one derivatives was synthesized and evaluated for their antimicrobial activity. The compounds were designed to explore structure-activity relationships and were tested against various bacterial and fungal strains.

Imidazole Acyl Urea Derivatives

Compound Description: This series of compounds, designed as Raf kinase inhibitors, was evaluated for their antitumor activities against the human gastric carcinoma cell line BGC823. Two compounds showed similar inhibitory activities to Sorafenib, a known Raf kinase inhibitor.

Relevance: While these compounds contain an imidazole ring, they lack the thiazole ring and the acetamide group present in 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide. The key structural feature of these compounds is the imidazole acyl urea moiety, which is absent in the target compound.

1,2-bis-sulfonamide Derivatives as Modulators of Chemokine Receptors

Compound Description: This patent describes a wide range of 1,2-bis-sulfonamide derivatives as modulators of chemokine receptors. These compounds exhibit diverse structural variations, with a core sulfonamide group and a wide array of substituents, including heterocyclic rings.

Relevance: While 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide includes a sulfonamide group, it is not a 1,2-bis-sulfonamide. Additionally, these derivatives lack the thiazole-acetamide structural motif present in the target compound. The focus of this patent is on the modulation of chemokine receptors, a function not explored in the context of the target compound.

Fluorobenzothiazolopyrazoline Derivatives

Compound Description: This series of 7-chloro-N-(1-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-5-substituted phenyl-4,5- dihydro-1H-pyrazol-3-yl)-6-fluorobenzo[d]thiazol-2-amine derivatives was synthesized and evaluated for their antioxidant activity. The compounds were prepared by reacting chalcones, derived from 7-chloro-6-fluoro-2- hydrazinylbenzo[d]thiazole and various substituted benzaldehydes, with 7-chloro-6-fluoro-2- hydrazinylbenzo[d]thiazole.

Mefenamic Acid and Indomethacin Derivatives

Compound Description: These derivatives of mefenamic acid and indomethacin were designed and synthesized as potential anti-inflammatory agents with reduced gastrointestinal side effects. The derivatives were prepared by conjugating the parent drugs with 2-amino-5-methylpyridine and 2-amino-5-methyl-1,3-thiazole, respectively.

Relevance: These compounds are structurally distinct from 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide. They lack the thiazole ring, the imidazole ring, and the acetamide group present in the target compound. These derivatives are based on the structures of mefenamic acid and indomethacin, nonsteroidal anti-inflammatory drugs, and are designed to target inflammation pathways.

Plant Growth Retardants

Compound Description: This research explored the effects of various plant growth retardants (PGRs), including imazethapyr, mefluidide, flurprimidol, trinexapac-ethyl, paclobutrazol, and imazapic, on centipedegrass and St. Augustinegrass turf. [, , ] The studies investigated PGR efficacy in suppressing seedhead formation, reducing mowing frequency, controlling lateral stolon growth, and maintaining turf quality. [, , ]

Relevance: These PGRs are structurally diverse and unrelated to 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide. They lack the thiazole ring, the imidazole ring, and the acetamide group characteristic of the target compound. These PGRs are designed to target plant growth regulation pathways, not explored in the context of the target compound. [, , ]

5-Membered Heterocyclic Compounds with Sulfonamide Substituents

Compound Description: This book chapter provides solubility data for various 5-membered heterocyclic compounds, including imidazoles, pyrazoles, triazoles, isoxazoles, and oxazoles, with sulfonamide substituents.

Relevance: While 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide includes both a thiazole ring and a sulfonamide group, it differs from the compounds discussed in this chapter. The chapter focuses specifically on 5-membered heterocyclic compounds directly substituted with sulfonamides. The target compound has a sulfonamide group attached to a phenyl ring, which is further connected to a thiazole and an imidazole ring.

Substituted Bipyridyl Compounds for Organic Light Emitting Devices

Compound Description: This patent describes a range of substituted bipyridyl compounds, including those with phenyl, carbazole, benzothiazole, and benzoxazole substituents, for use in organic light emitting devices (OLEDs).

Relevance: These compounds are structurally distinct from 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide. They lack the thiazole ring, the imidazole ring, and the acetamide group present in the target compound. These compounds are specifically designed for their electroluminescent properties and their application in OLEDs, a different functional context than the target compound.

Fab I Inhibitors Based on Pyridin-2-one

Compound Description: This patent describes a series of substituted 1-(benzyl)-4-(alkoxy)-pyridin-2-one derivatives as inhibitors of Fab I, an enzyme involved in bacterial fatty acid biosynthesis. The compounds exhibit structural variations in the benzyl and alkoxy substituents, including those with thiophene, pyrrole, furan, and benzothiophene moieties.

Relevance: These compounds are structurally distinct from 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide. They lack the thiazole ring, the imidazole ring, and the acetamide group present in the target compound. These compounds are specifically designed to target the Fab I enzyme, a function not explored in the context of the target compound.

Properties

CAS Number

950305-91-6

Product Name

2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

IUPAC Name

2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C21H18N4O3S3

Molecular Weight

470.58

InChI

InChI=1S/C21H18N4O3S3/c1-14-7-9-16(10-8-14)31(27,28)20-19(24-18(25-20)15-5-3-2-4-6-15)30-13-17(26)23-21-22-11-12-29-21/h2-12H,13H2,1H3,(H,24,25)(H,22,23,26)

InChI Key

YOIGYBPCEDMVON-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.